molecular formula C21H26O3 B570109 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol CAS No. 1384881-63-3

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol

Cat. No. B570109
M. Wt: 326.436
InChI Key: HXQOINMRDKUPEI-UHFFFAOYSA-N
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Description

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is a chemical compound that falls under the category of building blocks . It is used in various applications, particularly in the preparation of copper-catalyzed intramolecular carboetherification/C-H functionalization of aryl-containing alkenols to form fused and bridged tetrahydrofurans .


Synthesis Analysis

The synthesis of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol involves the use of copper-catalyzed intramolecular carboetherification/C-H functionalization of aryl-containing alkenols . This process results in the formation of fused and bridged tetrahydrofurans .


Molecular Structure Analysis

The molecular formula of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is C21H26O3 . Its molecular weight is 326.43 .


Chemical Reactions Analysis

As mentioned earlier, 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is used in the preparation of copper-catalyzed intramolecular carboetherification/C-H functionalization of aryl-containing alkenols . This reaction leads to the formation of fused and bridged tetrahydrofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol include a molecular weight of 326.43 and a molecular formula of C21H26O3 . The compound is canonicalized and has a complexity of 326 . It has a covalently-bonded unit count of 1 . The compound has a rotatable bond count of 9 and a topological polar surface area of 38.7Ų .

properties

IUPAC Name

3,3-bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOINMRDKUPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol

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